1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene
Description
1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C19H24O3. It is characterized by its complex structure, which includes an ethoxy group, a butoxy chain, and a methylphenoxy group attached to a benzene ring.
Properties
IUPAC Name |
1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-20-17-10-12-19(13-11-17)22-15-5-4-14-21-18-8-6-16(2)7-9-18/h6-13H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFNMOQFHDQVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene typically involves multi-step organic reactions. One common method includes the etherification of 1-ethoxy-4-hydroxybenzene with 4-(4-methylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, its mechanism of action would involve interaction with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events .
Comparison with Similar Compounds
- 1-ethoxy-4-[4-(4-chlorophenoxy)butoxy]benzene
- 1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene
- 1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene
Uniqueness: 1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene is unique due to the presence of the methyl group on the phenoxy moiety, which can influence its reactivity and interaction with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
